8-Isopropoxyquinoline-2-carbaldehyde
Description
8-Isopropoxyquinoline-2-carbaldehyde is a quinoline derivative featuring an isopropoxy substituent at the 8-position and a carbaldehyde group at the 2-position. Quinoline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and coordination chemistry due to their aromatic heterocyclic structure. The isopropoxy group introduces steric bulk and electron-donating properties, while the carbaldehyde moiety enhances reactivity for further functionalization (e.g., condensation reactions).
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
8-propan-2-yloxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO2/c1-9(2)16-12-5-3-4-10-6-7-11(8-15)14-13(10)12/h3-9H,1-2H3 |
InChI Key |
KUPHUIFUXRACHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1N=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Quinoline Derivatives
Table 1: Structural and Functional Comparison
*Molecular formulas inferred from substituent patterns in evidence.
Key Observations:
Electron-Withdrawing Groups (e.g., Nitro): Enhance electrophilicity at the carbaldehyde group, favoring nucleophilic additions or condensations . Hydroxy Group: Enables hydrogen bonding and metal coordination, as seen in 8-hydroxyquinoline derivatives used as antifungal agents .
Core Structure Differences: Isoquinoline derivatives (e.g., 1-Methylisoquinoline-8-carbaldehyde) exhibit distinct electronic properties due to the fused benzene-pyridine ring orientation, reducing similarity to quinoline-based compounds despite positional analogies .
Reactivity and Functionalization Potential
- 8-Isopropoxyquinoline-2-carbaldehyde: The isopropoxy group may sterically hinder reactions at the 8-position, directing reactivity toward the carbaldehyde group. This aligns with benzyloxy analogs, where the aldehyde is a common site for Schiff base formation .
- 8-Nitroquinoline-2-carbaldehyde: The nitro group deactivates the ring, making the carbaldehyde more electrophilic and reactive toward nucleophiles compared to isopropoxy derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
